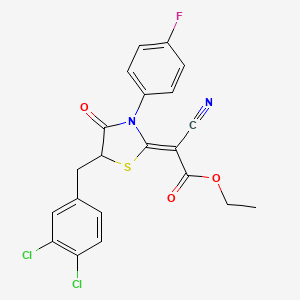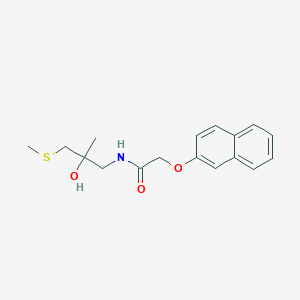![molecular formula C15H6F5NO3 B2889017 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione CAS No. 57981-01-8](/img/structure/B2889017.png)
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione
描述
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione is a compound characterized by the presence of an isoindoline-1,3-dione core structure with a perfluorophenylmethoxy substituent.
作用机制
Target of Action
The primary targets of 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione are the dopamine receptors D2 and D3 . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .
Mode of Action
This compound interacts with the dopamine receptors D2 and D3, modulating their activity . The compound acts as a ligand, binding to the main amino acid residues at the allosteric binding site of these receptors . This interaction can lead to changes in the receptor’s function, potentially influencing neurological processes.
Biochemical Pathways
The action of this compound on dopamine receptors affects the dopaminergic pathways in the brain . These pathways are involved in a wide array of biological functions, including motor control, reward, and cognition . Additionally, the compound has been suggested to inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have favorable properties as ligands of the dopamine receptor d2
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with dopamine receptors. By modulating the activity of these receptors, the compound can influence a variety of neurological processes . For instance, one isoindoline derivative was evaluated in vivo in a Parkinsonism mouse model and was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione typically involves the reaction of N-(perfluorophenyl)carbonimidoyl dichloride with phthalic anhydride in the presence of aluminum chloride (AlCl3) at elevated temperatures (around 170°C) . This reaction leads to the formation of the desired isoindoline-1,3-dione derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions: 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the perfluorophenyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione has a wide range of scientific research applications:
相似化合物的比较
Isoindoline-1,3-dione: The parent compound without the perfluorophenylmethoxy substituent.
N-(Perfluorophenyl)isoindoline-1,3-dione: A similar compound with a perfluorophenyl group directly attached to the nitrogen atom.
Phthalimide: A structurally related compound with a simpler structure.
Uniqueness: 2-[(Perfluorophenyl)methoxy]isoindoline-1,3-dione is unique due to the presence of the perfluorophenylmethoxy group, which imparts distinct chemical and physical properties. This substituent enhances the compound’s stability, lipophilicity, and potential for specific interactions with biological targets .
属性
IUPAC Name |
2-[(2,3,4,5,6-pentafluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F5NO3/c16-9-8(10(17)12(19)13(20)11(9)18)5-24-21-14(22)6-3-1-2-4-7(6)15(21)23/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQCVKRZNWHXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)


![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)
![Ethyl 1-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888940.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)
![(1S,6S,7R)-7-Bromo-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2888945.png)


![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/new.no-structure.jpg)

